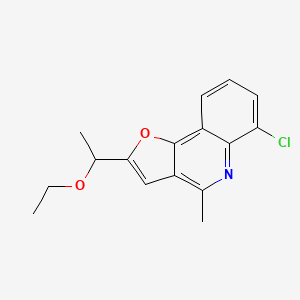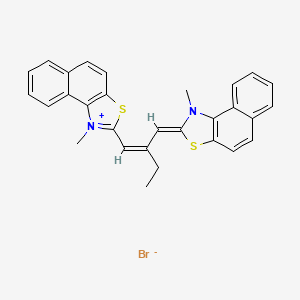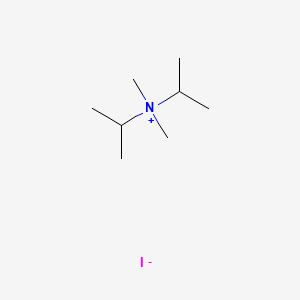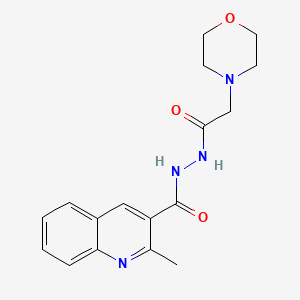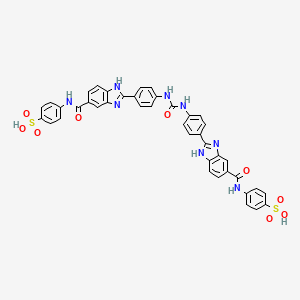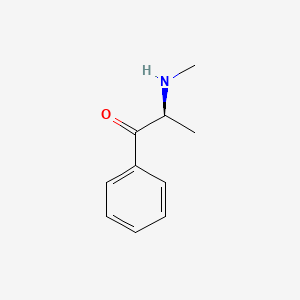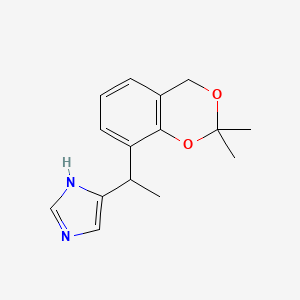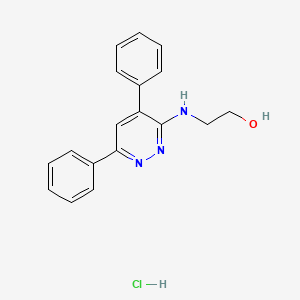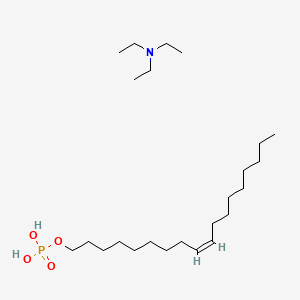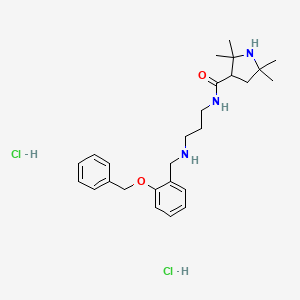
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and several substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the Substituents: The various substituents, including the phenylmethyloxy and phenylmethyl groups, are introduced through nucleophilic substitution reactions. These reactions typically involve the use of reagents such as alkyl halides or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyloxy group, leading to the formation of phenylmethoxy radicals or other oxidized products.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy radicals, while reduction may produce amines.
Applications De Recherche Scientifique
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-N-phenyl-2-(phenylimino)-3-pyrrolidinecarboxamide: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
N-{3-[(Ethylamino)carbonyl]phenyl}-2-pyrrolidinecarboxamide hydrochloride: Another compound with a pyrrolidine ring and carboxamide group, but with different substituents.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of substituents, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
102132-40-1 |
|---|---|
Formule moléculaire |
C26H39Cl2N3O2 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[3-[(2-phenylmethoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H37N3O2.2ClH/c1-25(2)17-22(26(3,4)29-25)24(30)28-16-10-15-27-18-21-13-8-9-14-23(21)31-19-20-11-6-5-7-12-20;;/h5-9,11-14,22,27,29H,10,15-19H2,1-4H3,(H,28,30);2*1H |
Clé InChI |
WWTGULCLXCBZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC3=CC=CC=C3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


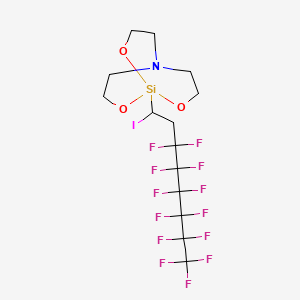
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)
